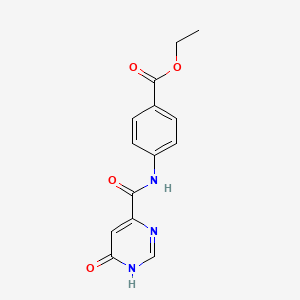

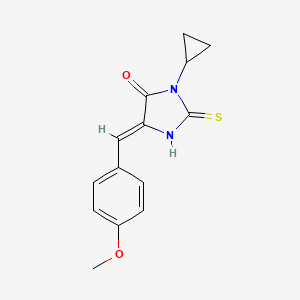

Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

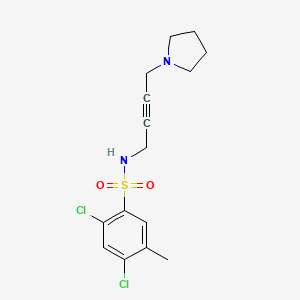

Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate is a chemical compound that is likely to be a derivative of pyrimidine . The main synthetic strategy for creating potentially biologically active pyrimidine derivatives is the modification of the Biginelli reaction based on the use of new starting materials that allow functionalization of the pyrimidine ring .

Synthesis Analysis

The synthesis of Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate involves a three-component Biginelli reaction of ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate, aromatic aldehyde, and thiourea in acetic acid in the presence of sodium acetate . This reaction leads to the formation of ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates .Molecular Structure Analysis

The structure of the obtained compounds was established by IR, 1H NMR, 13C spectroscopy methods . The resulting compounds are colorless crystalline substances soluble in DMF, DMSO, insoluble in acetic acid, ethanol, and water .Chemical Reactions Analysis

The Biginelli reaction is a key step in the synthesis of this compound . It involves the reaction of ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate with aromatic aldehyde and thiourea . The reaction proceeds in acetic acid in the presence of sodium acetate as a catalyst .Applications De Recherche Scientifique

Synthesis of Pyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a significant method in heterocyclic chemistry, used to synthesize dihydropyrimidinones, which are valuable in medicinal chemistry. Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate can be used as a starting material in the Biginelli reaction to create a variety of pyrimidine derivatives. These derivatives have potential biological activity and can be further functionalized .

Material Science Applications

The chemical properties of pyrimidine derivatives make them interesting candidates for material science applications, such as organic semiconductors or photovoltaic materials. Researchers can explore the electrical and optical properties of these compounds for potential use in electronic devices.

Each of these applications represents a unique field of study where Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate can contribute significantly. The compound’s versatility in chemical reactions, particularly the Biginelli reaction, opens up numerous possibilities for scientific exploration and innovation .

Mécanisme D'action

The compound can be synthesized through a three-component Biginelli reaction of ethyl 4- (2,4-dioxo-4-phenylbutanamido)benzoate, aromatic aldehyde, and thiourea in acetic acid in the presence of sodium acetate . The resulting compounds are colorless crystalline substances soluble in DMF, DMSO, insoluble in acetic acid, ethanol, and water .

Propriétés

IUPAC Name |

ethyl 4-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-3-5-10(6-4-9)17-13(19)11-7-12(18)16-8-15-11/h3-8H,2H2,1H3,(H,17,19)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWNQWVKRJGOFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

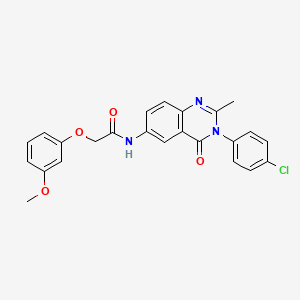

![Ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2964366.png)

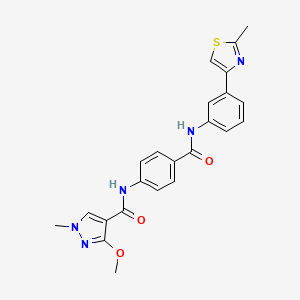

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)

![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)